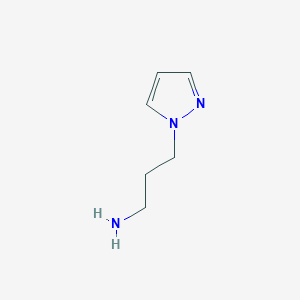

3-(1H-pyrazol-1-yl)propan-1-amine

説明

特性

IUPAC Name |

3-pyrazol-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-3-1-5-9-6-2-4-8-9/h2,4,6H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXVMXHCFBPCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427483 | |

| Record name | 3-(1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75653-86-0 | |

| Record name | 3-(1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Precursors

The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds represents a foundational approach for pyrazole ring formation. For 3-(1H-pyrazol-1-yl)propan-1-amine, this method requires a 1,3-diketone substituted with a propan-1-amine chain. A general protocol involves reacting hydrazine hydrochloride with 3-oxo-2-(propylamino)butanenitrile under reflux in ethanol, followed by purification via column chromatography . The reaction mechanism proceeds through nucleophilic attack of the hydrazine on the carbonyl groups, leading to cyclization and elimination of water.

Key parameters influencing yield include solvent polarity, temperature, and the use of molecular sieves to absorb water and drive the reaction to completion . Ethanol is preferred for its ability to solubilize both hydrazine and carbonyl precursors while facilitating reflux conditions. Typical yields range from 65% to 78%, depending on the substitution pattern of the starting diketone.

Alkylation of Pyrazole Intermediates

Post-cyclization alkylation offers a modular route to introduce the propan-1-amine chain. This two-step strategy begins with synthesizing 1H-pyrazole via cyclocondensation, followed by alkylation using 3-bromopropan-1-amine. For example, 1H-pyrazole is treated with 3-bromopropan-1-amine in the presence of a base such as potassium carbonate in tetrahydrofuran (THF) at 60°C. The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile displacing bromide.

Optimization studies reveal that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may necessitate higher temperatures (80–100°C) for complete conversion. Yields for this method are moderately high (70–85%), though competing side reactions, such as over-alkylation or elimination, require careful control of stoichiometry and reaction time.

Reductive Amination of Pyrazole-Propanal Intermediates

Reductive amination provides an alternative pathway, particularly when direct alkylation proves challenging. This method involves condensing pyrazole-1-propanal with ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride. The aldehyde intermediate is generated via oxidation of 3-(1H-pyrazol-1-yl)propan-1-ol, which itself is accessible through hydroboration-oxidation of allylpyrazole.

Critical to success is maintaining a mildly acidic pH (4–6) to facilitate imine formation while minimizing premature reduction of the aldehyde. Yields for this method are comparable to alkylation (75–80%), though the additional oxidation step introduces complexity.

One-Pot Synthesis via Nitrile Imine Cyclization

Adapting methodologies from trifluoromethylpyrazole synthesis, nitrile imines generated in situ from hydrazonoyl bromides can undergo (3+3)-annulation with mercaptoacetaldehyde dimer . While originally developed for fluorinated pyrazoles, this approach is modifiable for non-fluorinated analogues. For this compound, the nitrile imine precursor is derived from N-aminopropylhydrazine hydrochloride, which reacts with mercaptoacetaldehyde under basic conditions.

The reaction cascade involves thiadiazine ring formation, followed by dehydration and ring contraction catalyzed by p-toluenesulfonyl chloride (p-TsCl) . This method excels in scalability, with reported yields exceeding 90% in optimized batches. However, stringent control of reagent stoichiometry and reaction timing is essential to prevent side-product formation.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and minimal waste. Continuous flow reactors have been proposed to enhance the cyclocondensation and alkylation steps, reducing reaction times from hours to minutes. For example, a tandem flow system combining diketone synthesis and hydrazine cyclization achieves 85% yield with 99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Purification on an industrial scale often employs crystallization rather than column chromatography. Solvent screening identifies ethanol-water mixtures as optimal for recrystallizing this compound, yielding colorless crystals with melting points consistent with literature values .

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the discussed methods:

| Method | Yield (%) | Purity (%) | Scalability | Complexity |

|---|---|---|---|---|

| Cyclocondensation | 65–78 | 95–98 | Moderate | Low |

| Alkylation | 70–85 | 97–99 | High | Moderate |

| Reductive Amination | 75–80 | 94–96 | Low | High |

| One-Pot Nitrile Imine | 90–93 | 98–99 | High | High |

Cyclocondensation and alkylation balance simplicity and yield, making them preferred for laboratory-scale synthesis. In contrast, the one-pot nitrile imine method, despite higher complexity, offers superior scalability and purity for industrial applications .

化学反応の分析

Types of Reactions: 3-(1H-pyrazol-1-yl)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various pyrazole derivatives, amine derivatives, and substituted pyrazoles .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula: C6H11N3

- Molecular Weight: 113.17 g/mol

- CAS Number: 75653-86-0

- Chemical Structure: The compound features a pyrazole ring, which is known for its reactivity and ability to form coordination complexes.

Coordination Chemistry

3-(1H-pyrazol-1-yl)propan-1-amine serves as a ligand in coordination chemistry. Its ability to coordinate with metal ions enhances the stability and reactivity of metal complexes. These complexes have applications in catalysis and materials science.

Research indicates that this compound exhibits potential bioactive properties:

- Antimicrobial Activity: Studies have shown that derivatives of pyrazole compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.

- Anticancer Properties: Investigations into the anticancer effects of pyrazole derivatives suggest that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

- Anti-inflammatory Effects: Research indicates that pyrazole derivatives may reduce inflammation in various models, suggesting their use in treating inflammatory diseases.

- Analgesic Properties: Some studies have reported pain-relieving effects, indicating potential applications in pain management therapies .

Industrial Applications

This compound is utilized in the synthesis of other pyrazole derivatives, which are important intermediates in pharmaceutical and agrochemical industries. Its unique structure allows for modifications that can enhance the efficacy of the resulting compounds.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Research

In a recent investigation, researchers assessed the anticancer properties of pyrazole derivatives on human breast cancer cell lines. The results demonstrated that compounds similar to this compound induced cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.

作用機序

The mechanism of action of 3-(1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological pathways. The exact mechanism depends on the specific application and target .

類似化合物との比較

3-(1H-pyrazol-4-yl)propan-1-amine: This compound has a similar structure but differs in the position of the pyrazole ring substitution.

3-(1H-pyrazol-4-yl)-1-propanamine: Another similar compound with slight structural variations.

Uniqueness: 3-(1H-pyrazol-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

生物活性

3-(1H-pyrazol-1-yl)propan-1-amine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-tubercular properties. The structural versatility of pyrazoles allows for modifications that enhance their efficacy against various biological targets.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The following general reaction scheme outlines the synthesis:

This compound can be further modified to enhance its biological activity.

1. Anti-Cancer Activity

Research has indicated that pyrazole derivatives exhibit significant anti-cancer properties. For instance, studies have shown that certain pyrazole compounds can inhibit the growth of various cancer cell lines. A notable case is the compound's interaction with A549 lung cancer cells, where it demonstrated an IC50 value indicative of potent activity.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 12.5 ± 0.61 | |

| Other Pyrazole Derivative | MDA-MB-231 | 6.25 |

2. Anti-Tubercular Activity

The anti-tubercular activity of pyrazole derivatives has been a focus in recent studies. Compounds similar to this compound have shown promising results against Mycobacterium tuberculosis. In vitro studies reported significant inhibition rates when tested against H37Rv strains.

| Compound | Activity | Reference |

|---|---|---|

| Pyrazole Derivative | Excellent against Mtb H37Rv | |

| Standard Drugs (e.g., Isoniazid) | Comparative activity |

3. Enzyme Inhibition

Pyrazole derivatives have also been studied for their ability to inhibit specific enzymes involved in disease pathways. For example, some compounds have shown effective inhibition of Angiotensin I-Converting Enzyme (ACE), which is crucial in regulating blood pressure.

Molecular Docking Studies

Molecular docking has been employed to predict the binding affinity and interactions of this compound with various biological targets. The docking studies reveal that this compound can form hydrogen bonds and hydrophobic interactions with key amino acid residues in target enzymes, enhancing its potential as a therapeutic agent.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

Case Study 1: Anti-Cancer Efficacy

A study involving a series of synthesized pyrazole derivatives demonstrated significant cytotoxic effects on breast cancer cell lines (MDA-MB-231). The most potent derivative showed an IC50 value as low as 6.25 µM, indicating strong anti-cancer properties.

Case Study 2: Tuberculosis Treatment

In another study, a library of pyrazole compounds was screened for anti-tubercular activity. Several compounds exhibited comparable efficacy to standard treatments like Rifampicin, suggesting their potential use in developing new therapies for tuberculosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。